molecular formula C18H15ClN2O3S B2578801 benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851801-65-5

benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2578801
CAS No.: 851801-65-5
M. Wt: 374.84
InChI Key: QHVLBWVYEXTAFF-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety linked via a ketone bridge to a 4,5-dihydroimidazole ring substituted with a (4-chlorobenzyl)thio group. The structure combines aromatic, sulfur-containing, and imidazoline components, which are commonly associated with bioactivity in medicinal chemistry. The 4-chlorobenzylthio substituent may enhance lipophilicity and receptor binding, while the benzo[d][1,3]dioxole group contributes to metabolic stability .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3S/c19-14-4-1-12(2-5-14)10-25-18-20-7-8-21(18)17(22)13-3-6-15-16(9-13)24-11-23-15/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVLBWVYEXTAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its distinct chemical structure, which includes a benzo[d][1,3]dioxole moiety and an imidazole derivative. The molecular formula is C19H15ClN2O3SC_{19}H_{15}ClN_2O_3S, with a molecular weight of 418.91 g/mol. Its structure is crucial for understanding its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole scaffold. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and prostate cancer (LNCaP) cells. The mechanism involved the induction of oxidative stress and cell cycle arrest, leading to apoptosis in cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Benzo[d][1,3]dioxole derivativeMDA-MB-23134.16Induction of oxidative stress
Another derivativeLNCaP100Apoptosis via caspase activation
Compound I-8Various2.57RET kinase inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. A related study indicated that derivatives of benzodioxole exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell membranes .

Neuropharmacological Effects

Furthermore, compounds with similar structures have been investigated for their neuropharmacological effects. Specifically, they have been evaluated for their ability to modulate dopamine receptors, which are critical in various neurological disorders .

Table 2: Neuropharmacological Activity

CompoundReceptor TypeEC50 (nM)Efficacy (%)
ML417D3 Dopamine710102
Other derivativesD2 Dopamine>100000Inactive

Case Studies

Several case studies illustrate the biological activity of benzo[d][1,3]dioxole derivatives:

  • Study on Anticancer Activity : A study involving a derivative showed that treatment with the compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study reported an increase in apoptosis markers such as cleaved caspase-3 and p21 in treated tumors .
  • Neuropharmacological Assessment : Another investigation focused on a related compound's effects on dopamine receptor modulation. The results indicated that the compound could selectively activate D3 receptors without affecting D2 receptors, suggesting potential therapeutic applications in treating Parkinson's disease .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • The 4-chlorobenzylthio group optimizes lipophilicity and target engagement in microbial membranes .
    • Saturation of the imidazole ring (4,5-dihydro) may reduce off-target interactions compared to unsaturated analogues .
  • Synthetic Challenges: CuI-mediated couplings () require stringent anhydrous conditions, limiting scalability. Alternative methods using TDAE (tetrakis(dimethylamino)ethylene) () or proline catalysts () improve regioselectivity.

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